Podocarpusflavone A
Description
Botanical Sources and Distribution in Podocarpus Species
Podocarpusflavone A has been identified in numerous species within the Podocarpus genus, which belongs to the Podocarpaceae family. mdpi.comup.ac.za This genus of conifers is widely distributed, and the presence of this compound is a notable characteristic of many of its members. up.ac.za
Several species of Podocarpus have been utilized as sources for the isolation of this compound in scientific research. These include:
Podocarpus neriifolius : This species is a known source from which this compound has been isolated. up.ac.za
Podocarpus henkelii : Research on this species has led to the successful isolation of this compound, marking the first report of this compound in P. henkelii. up.ac.za
Podocarpus macrophyllus : Studies of the leaves of this plant have also yielded this compound. stuartxchange.org
Podocarpus nagi : This species, also known as Nageia nagi, has been found to contain this compound in its leaves. oatext.comacgpubs.org
Retrophyllum rospigliosii : Previously classified under Podocarpus, the leaves of this species have been a source for the isolation of this compound. researchgate.net
Beyond the Podocarpus genus, this compound has also been reported in other plant families. For instance, it has been found in Garcinia intermedia and Garcinia subelliptica (Clusiaceae), Juniperus species (Cupressaceae), and Kielmeyera membranacea and Kielmeyera variabilis (Calophyllaceae). mdpi.comnih.govjst.go.jp It has also been isolated from Ouratea staudtii (Ochnaceae). africaresearchconnects.com
Table 1: Botanical Sources of this compound
| Family | Genus | Species |
| Podocarpaceae | Podocarpus | P. neriifolius up.ac.za |
| P. henkelii up.ac.za | ||
| P. macrophyllus stuartxchange.org | ||
| P. nagi oatext.comacgpubs.org | ||
| Retrophyllum | R. rospigliosii researchgate.net | |
| Clusiaceae | Garcinia | G. intermedia nih.gov |
| G. subelliptica nih.govjst.go.jp | ||
| Cupressaceae | Juniperus | (Species not specified) mdpi.com |
| Calophyllaceae | Kielmeyera | K. membranacea mdpi.com |
| K. variabilis mdpi.com | ||
| Ochnaceae | Ouratea | O. staudtii africaresearchconnects.com |
The presence of this compound is considered to have chemotaxonomic significance. Reports indicate that this compound is found in almost every species of Podocarpus investigated, with the notable exception of P. latifolius. up.ac.zaup.ac.zaup.ac.za This consistent presence across the genus suggests its potential as a chemical marker for identifying and classifying species within this group. up.ac.za The occurrence of biflavonoids like this compound can also be used as a chemotaxonomic marker for other genera, such as Ouratea. scielo.br
Extraction and Purification Methodologies in Research
The extraction and purification of this compound from plant materials involve a series of laboratory techniques. A general method begins with the collection and processing of plant parts, such as leaves or bark. chembk.com
A common approach involves the following steps:
Extraction : The dried and powdered plant material is typically extracted with a solvent. mdpi.com Methanol (B129727) and ethanol (B145695) are frequently used for this initial extraction. chembk.comafricaresearchconnects.com The process often involves maceration, where the plant material is soaked in the solvent, sometimes repeatedly, to ensure the thorough extraction of compounds. mdpi.comscielo.br
Fractionation and Purification : The crude extract is then subjected to various chromatographic techniques to separate the different components. A common method involves using a Sephadex LH-20 gel column with methanol as the eluent. mdpi.comafricaresearchconnects.com This process yields multiple fractions, which are then analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. mdpi.comafricaresearchconnects.com Fractions with similar profiles can be combined for further purification. africaresearchconnects.com
Isolation : Final isolation of this compound may require additional chromatographic steps, recrystallization, or precipitation to obtain the compound in a pure form. africaresearchconnects.com In some studies, an aliquot of a specific fraction (e.g., a dichloromethane (B109758) fraction) is chromatographed on a Sephadex LH-20 gel column to yield the isolated compound. mdpi.com
Structural Elucidation : Once isolated, the structure of this compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comafricaresearchconnects.com
For example, in one study, the leaves of Kielmeyera membranacea were air-dried, ground, and extracted with ethanol. mdpi.com The resulting dichloromethane fraction was then chromatographed on a Sephadex LH-20 gel column to isolate this compound. mdpi.com Similarly, researchers have used methanol extraction followed by column chromatography on Sephadex LH-20 to isolate the compound from Ouratea staudtii. africaresearchconnects.com
Structure
3D Structure
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-74-9, 41583-83-9 | |
| Record name | Podocarpusflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-methylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Detailed Research Findings
Antimicrobial and Antiviral Activity
This compound has demonstrated notable activity against various pathogens. It has shown inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com Research indicates it can inhibit the growth of M. tuberculosis both extracellularly and within infected macrophages. mdpi.com Furthermore, chemogenomic studies predict that its antimycobacterial action may involve targeting the protein tyrosine phosphatase B (PtpB) of M. tuberculosis. mdpi.com
In the realm of virology, this compound has been identified as a potent inhibitor of the dengue virus NS5 (DV-NS5) RNA-dependent RNA polymerase (RdRp). chemfaces.commedkoo.comcaymanchem.comnih.gov This specific inhibitory activity suggests its potential as a lead compound for the development of antiviral therapies against dengue fever. chemfaces.comnih.gov Studies have shown it to be the strongest noncytotoxic, non-nucleotide inhibitor of DV-NS5. chemfaces.comnih.gov Additionally, it has displayed inhibitory activity in a dengue virus replicon system. nih.gov Research has also pointed to its potential antiviral properties against other viruses, including Coxsackie virus B3. nih.gov
Specific Plant Species as Research Sources
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant effects of this compound are well-documented. It has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of proinflammatory mediators in macrophages. mdpi.comnih.gov Biflavonoids, including this compound, isolated from Putranjiva roxburghii have demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) secretion and nitric oxide synthesis. nih.gov
As an antioxidant, this compound can reduce the production of reactive oxygen species (ROS) and superoxide (B77818) anions in human neutrophils. medkoo.comcaymanchem.com This modulation of oxidative stress is a key aspect of its potential therapeutic benefits. biosynth.comthieme-connect.com
Anti-cancer and Cytotoxic Activity
This compound has exhibited anti-proliferative and cytotoxic effects against several cancer cell lines. mdpi.comtargetmol.com It is a known inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication in cancer cells. targetmol.commedchemexpress.commolnova.com The compound has been shown to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells. targetmol.commedchemexpress.commolnova.com
Furthermore, research has demonstrated its efficacy against skin cutaneous melanoma cells by suppressing the STAT3 signaling pathway. medkoo.comcaymanchem.comtargetmol.com It has also shown cytotoxicity against human ovarian cancer cell lines, with in silico analysis suggesting it may inhibit the human topoisomerase II alpha enzyme. nih.gov
Neuroprotective and Other Biological Activities
Emerging research indicates that this compound may possess neuroprotective properties. It has been found to inhibit the aggregation of amyloid-β (1-40) peptide, a process associated with Alzheimer's disease, in cell-free assays. medkoo.comcaymanchem.com
Other reported biological activities include antileishmanial activity and the inhibition of various enzymes. mdpi.com It has been shown to inhibit cathepsin B and fatty acid synthase. medkoo.comcaymanchem.comtargetmol.com
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Target/Mechanism | Research Model |
|---|---|---|
| Antimycobacterial | Inhibition of M. tuberculosis growth, potential targeting of PtpB. mdpi.com | In vitro (extracellular and infected macrophages), in vivo (zebrafish larvae). mdpi.com |
| Antiviral | Inhibition of Dengue virus NS5 RNA-dependent RNA polymerase. chemfaces.commedkoo.comcaymanchem.comnih.gov | In vitro enzyme assays, DV replicon system. chemfaces.comnih.gov |
| Anti-inflammatory | Inhibition of NO production, downregulation of proinflammatory mediators. mdpi.comnih.gov | LPS-stimulated macrophages. mdpi.comnih.gov |
| Antioxidant | Reduction of ROS and superoxide anions. medkoo.comcaymanchem.com | Isolated human neutrophils. medkoo.comcaymanchem.com |
| Anti-cancer | DNA topoisomerase I inhibition, induction of apoptosis, suppression of STAT3 signaling. medkoo.comcaymanchem.comtargetmol.commedchemexpress.commolnova.com | MCF-7 breast cancer cells, skin cutaneous melanoma cells, ovarian cancer cell lines. nih.govmedkoo.comcaymanchem.comtargetmol.com |
| Neuroprotective | Inhibition of amyloid-β (1-40) peptide aggregation. medkoo.comcaymanchem.com | Cell-free assay. medkoo.comcaymanchem.com |
| Enzyme Inhibition | Inhibition of cathepsin B and fatty acid synthase. medkoo.comcaymanchem.comtargetmol.com | Reporter assays. medkoo.comcaymanchem.comtargetmol.com |
Biological Activities and Pharmacological Potential of Podocarpusflavone a
Antimicrobial Activities
Podocarpusflavone A has been evaluated for its potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. up.ac.zanih.gov Research also points to specific antiviral actions, highlighting its broad-spectrum antimicrobial profile.
Studies have determined the minimum inhibitory concentration (MIC) of this compound against several bacterial species. The activity appears to be bactericidal rather than bacteriostatic, as indicated by the stability of MIC values over extended incubation times. nih.gov Generally, Gram-positive bacteria have shown greater sensitivity to the compound compared to their Gram-negative counterparts. up.ac.zanih.gov
This compound has exhibited inhibitory effects against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. In one study, the MIC value for both species was recorded at 60.0 µg/mL, indicating moderate activity. mdpi.com Another investigation confirmed its broad-spectrum activity, particularly against E. faecalis. nih.govresearchgate.net
| Gram-Positive Pathogen | Reported MIC (μg/mL) | Reference |
|---|---|---|
| Enterococcus faecalis | 60.0 | mdpi.com |
| Staphylococcus aureus | 60.0 | mdpi.com |
The efficacy of this compound extends to Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Research has demonstrated a notable MIC of 60 µg/mL against P. aeruginosa. nih.govmdpi.com However, its activity against E. coli was found to be lower, with a reported MIC of 250 µg/mL. mdpi.com
| Gram-Negative Pathogen | Reported MIC (μg/mL) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 60.0 | nih.govmdpi.com |
| Escherichia coli | 250.0 | mdpi.com |
Investigations into the antifungal properties of this compound have revealed less potent activity compared to its antibacterial effects. nih.govresearchgate.net Studies evaluating its efficacy against fungal pathogens such as Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans reported MIC values ranging from 130 µg/mL to 250 µg/mL. up.ac.zanih.gov
| Fungal Pathogen | Reported MIC Range (μg/mL) | Reference |
|---|---|---|
| Aspergillus fumigatus | 130 - 250 | up.ac.zanih.gov |
| Candida albicans | 130 - 250 | up.ac.za |
| Cryptococcus neoformans | 130 - 250 | up.ac.zanih.gov |
Beyond its antibacterial and antifungal properties, this compound has been identified as a potent antiviral agent, particularly against the dengue virus.
This compound has been identified as a significant inhibitor of the Dengue virus (DV) non-structural protein 5 (NS5), which contains the RNA-dependent RNA polymerase (RdRp) essential for viral replication. researchgate.netnih.govthieme-connect.com In biochemical assays, this compound demonstrated potent inhibitory activity against DV-NS5 RdRp with a half-maximal inhibitory concentration (IC₅₀) of 0.75 µM. caymanchem.comresearchgate.net This positions it as a strong, non-nucleotide inhibitor of the enzyme. nih.govchemfaces.com Further studies have shown that its inhibitory action is specific to the DV RNA polymerase, as it showed less activity against other polymerases from the Flaviviridae family. researchgate.netnih.govthieme-connect.com
| Viral Target | Activity | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| Dengue Virus NS5 RNA-dependent RNA Polymerase (DV-NS5 RdRp) | Inhibition | 0.75 | caymanchem.comresearchgate.net |
Antiviral Efficacy Studies
Specificity against Flaviviridae Viruses
This compound has demonstrated notable inhibitory activity specifically against the RNA-dependent RNA polymerase (RdRp) of the Dengue virus (DV), a member of the Flaviviridae family. chemfaces.comnih.gov Research has shown that this biflavonoid is a potent inhibitor of the DV-NS5 RdRp, with an IC50 value of 0.75 µM. medkoo.comcaymanchem.combertin-bioreagent.com Further investigations into its specificity revealed that while it strongly inhibits the dengue virus polymerase, its activity against other viruses within the Flaviviridae family is less pronounced, suggesting a specific interaction with the DV enzyme. nih.gov This specificity is significant as it points towards the potential for developing targeted antiviral therapies against dengue fever. chemfaces.comnih.gov A preliminary structure-activity relationship study has highlighted that the biflavonoid structure and the linkage between the two apigenin (B1666066) units are crucial for its inhibitory action. chemfaces.comnih.gov
Activity in Viral Replicon Models
The antiviral potential of this compound extends to its activity within viral replicon systems. A dengue virus replicon, which is a self-replicating RNA molecule containing the viral non-structural proteins necessary for replication but lacking the structural proteins, was utilized to assess the compound's intracellular efficacy. nih.gov In these models, this compound displayed inhibitory activity on the dengue virus polymerase, confirming that its mechanism of action is effective within a cellular context. nih.gov This is a critical finding, as it indicates that the compound can penetrate cells and interfere with viral replication machinery. nih.gov
Antimycobacterial Potential
Recent studies have highlighted the significant antimycobacterial properties of this compound, positioning it as a promising candidate for the development of new tuberculosis therapies. mdpi.comnih.govnih.govbvsalud.org
Activity against Mycobacterium tuberculosis
This compound has been shown to inhibit the growth of Mycobacterium tuberculosis extracellularly. mdpi.comnih.govnih.gov It has demonstrated activity against both the H37Rv and the hypervirulent M299 strains of M. tuberculosis. mdpi.com The minimum inhibitory concentration (MIC50) of this compound against the H37Rv strain was determined to be 87.38 ± 1.08 µM, and against the M299 strain, it was 99.61 ± 1.03 µM. mdpi.com In another study, the MIC value against the H37Rv strain was reported to be 25 µg/mL. scielo.org.mx
Activity against Mycobacterium marinum in Zebrafish Models
The in vivo antimycobacterial efficacy of this compound was evaluated using a Mycobacterium marinum-infected zebrafish model. mdpi.comnih.govnih.gov M. marinum is a close relative of M. tuberculosis and is commonly used as a model for studying tuberculosis pathogenesis. mdpi.com In these studies, this compound demonstrated the ability to inhibit the growth of M. marinum in zebrafish larvae. mdpi.comnih.govnih.gov Notably, at a concentration of 32 µM, it effectively controlled systemic infection established through the caudal vein, exhibiting an inhibitory activity profile similar to the first-line anti-tuberculosis drug, rifampicin (B610482). mdpi.comnih.gov This in vivo activity was observed to be time-dependent, with a statistically significant reduction in the bacterial burden after 48 hours of treatment. mdpi.com
Intracellular Antimycobacterial Activity within Macrophages
A crucial aspect of M. tuberculosis infection is its ability to survive and replicate within host macrophages. mdpi.com this compound has demonstrated antimycobacterial activity within infected macrophages. mdpi.comnih.govnih.gov In vitro experiments using THP-1-derived macrophages infected with M. tuberculosis H37Rv showed that this compound alone, at concentrations of 64 and 128 µM, was able to reduce the intracellular bacterial growth compared to untreated cells. mdpi.comresearchgate.net Furthermore, when combined with the frontline anti-tuberculosis drug isoniazid, this compound showed an enhanced inhibitory effect, suggesting a potential synergistic relationship. mdpi.comnih.govresearchgate.net Chemogenomic studies have predicted that the protein tyrosine phosphatase B (PtpB) of M. tuberculosis, a virulence factor that helps the bacterium evade the host immune response, is a potential target of this compound. mdpi.comnih.gov This aligns with the observed higher intracellular activity of the compound. mdpi.comnih.gov
Anticancer and Antiproliferative Activities
This compound has been investigated for its potential as an anticancer and antiproliferative agent, showing promising activity against various cancer cell lines. mdpi.comtargetmol.commedchemexpress.comnih.gov
Research has demonstrated that this compound exhibits significant cytotoxic activity against several human tumor cell lines. mdpi.comnih.gov In one study, it was evaluated against breast cancer (MCF-7), oral epidermoid carcinoma (KB), colon adenocarcinoma (DLD), and laryngeal carcinoma (HEp-2) cell lines. nih.gov The compound showed notable inhibitory effects, with ED50 values ranging from 4.56 to 16.24 µg/mL. targetmol.comnih.gov Specifically, against the MCF-7 breast cancer cell line, the ED50 value was 16.24 µg/mL. mdpi.com
Further mechanistic studies in MCF-7 cells indicated that this compound induces apoptosis and causes cell cycle arrest, primarily at the S phase and sub-G1 phase. mdpi.comtargetmol.comnih.gov This activity has been linked to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair. targetmol.commedchemexpress.comnih.gov
In addition to breast cancer, this compound has shown activity against skin cutaneous melanoma. caymanchem.com It was found to inhibit the viability of melanoma cell lines including A375, MALME-3M, SK-MEL-1, and SK-MEL-5 at a concentration of 20 µM. medkoo.comcaymanchem.combertin-bioreagent.com The mechanism of action in melanoma cells involves the suppression of the STAT3 signaling pathway. caymanchem.com In vivo studies using an A375 mouse xenograft model further confirmed its anticancer potential, where it reduced tumor growth. medkoo.comcaymanchem.combertin-bioreagent.com
Molecular docking studies have also suggested that this compound may have an inhibitory effect on human topoisomerase II alpha, another key enzyme in cell proliferation, which could contribute to its anticancer properties. nih.govresearchgate.net
Table 1: Antimycobacterial Activity of this compound
| Mycobacterial Strain | Assay Type | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis H37Rv | Extracellular | MIC50 | 87.38 ± 1.08 µM | mdpi.com |
| Mycobacterium tuberculosis M299 | Extracellular | MIC50 | 99.61 ± 1.03 µM | mdpi.com |
| Mycobacterium tuberculosis H37Rv | Extracellular | MIC | 25 µg/mL | scielo.org.mx |
| Mycobacterium marinum | In vivo (Zebrafish) | - | Effective at 32 µM | mdpi.comnih.gov |
| Mycobacterium tuberculosis H37Rv | Intracellular (Macrophages) | - | Active at 64 & 128 µM | mdpi.comresearchgate.net |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | ED50 | 16.24 µg/mL | mdpi.com |
| KB | Oral Epidermoid Carcinoma | ED50 | 4.56 - 16.24 µg/mL | targetmol.comnih.gov |
| DLD | Colon Adenocarcinoma | ED50 | 4.56 - 16.24 µg/mL | targetmol.comnih.gov |
| HEp-2 | Laryngeal Carcinoma | ED50 | 4.56 - 16.24 µg/mL | targetmol.comnih.gov |
| A375, MALME-3M, SK-MEL-1, SK-MEL-5 | Melanoma | - | Active at 20 µM | medkoo.comcaymanchem.combertin-bioreagent.com |
Inhibition of DNA Topoisomerase I
This compound has been identified as an inhibitor of DNA topoisomerase I. targetmol.commedchemexpress.comambeed.commedchemexpress.com This enzyme plays a crucial role in managing DNA topology during replication, transcription, and other vital cellular processes. By inhibiting topoisomerase I, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. researchgate.net This inhibitory activity positions this compound as a compound of interest for the development of anti-tumor agents. medchemexpress.comconicet.gov.ar
Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7)
Research has shown that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7. targetmol.commedchemexpress.comconicet.gov.arcore.ac.uk The induction of apoptosis is a key mechanism for eliminating cancerous cells. In MCF-7 cells, the apoptotic activity of this compound is linked to its ability to arrest the cell cycle. targetmol.comconicet.gov.ar
| Cell Line | Effect of this compound | Reference |
| MCF-7 | Induces apoptosis | targetmol.commedchemexpress.comconicet.gov.ar |
| Various Tumor Cell Lines | Moderate cytotoxic activity | conicet.gov.ar |
Modulation of Cell Cycle Progression (e.g., sub-G1/S phase arrest)
This compound has been observed to modulate cell cycle progression, a critical process in cancer cell proliferation. Specifically, it can cause cell cycle arrest at the sub-G1/S phase in MCF-7 cells. targetmol.comconicet.gov.ar This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. One study noted that a high concentration of this compound (40 ug/mL) led to a significant increase in cell death and growth arrest in the S phase after 24 hours of treatment. targetmol.com
Effects on Melanoma Cell Growth and Apoptosis
Studies have demonstrated the potent inhibitory effects of this compound on melanoma cell growth, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govcaymanchem.com Treatment with this compound at a concentration of 20 µM was found to decrease the viability of several melanoma cell lines, including A375, MALME-3M, SK-MEL-1, and SK-MEL-5. caymanchem.com Furthermore, in a mouse xenograft model using A375 cells, administration of this compound at doses of 20 and 40 mg/kg suppressed tumor growth. nih.govcaymanchem.com The compound's anti-melanoma activity is attributed to its ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net
Interference with JAK2/STAT3 Signaling Pathway in Melanoma
A key mechanism underlying the anti-melanoma effects of this compound is its interference with the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov This pathway is often overactive in melanoma and plays a crucial role in its development and progression. nih.govnih.gov this compound inhibits the activation of STAT3 by suppressing the phosphorylation of JAK2. nih.gov This disruption of the JAK2/STAT3 pathway ultimately leads to the inhibition of melanoma cell growth and the induction of apoptosis. nih.govamazonaws.com Research has shown that treatment with this compound significantly inhibits the levels of phosphorylated STAT3 (p-STAT3) in various melanoma cell lines without affecting the total STAT3 protein levels. nih.gov
| Melanoma Cell Line | Effect of this compound (20 µM) | IC50 for p-STAT3 Inhibition | Reference |
| A375 | Decreased viability, Inhibition of p-STAT3 | ~10 µM | nih.govcaymanchem.com |
| MALME-3M | Decreased viability | N/A | caymanchem.com |
| SK-MEL-1 | Decreased viability, Inhibition of p-STAT3 | ~10 µM | nih.govcaymanchem.com |
| SK-MEL-5 | Decreased viability | N/A | caymanchem.com |
Targeting Cancer Hallmarks
The biological activities of this compound align with its ability to target several "hallmarks of cancer," which are the fundamental biological capabilities acquired by cancer cells. researchgate.netmdpi.comresearchgate.net By inhibiting DNA topoisomerase I and inducing apoptosis, this compound counteracts the hallmarks of sustained proliferative signaling and evading programmed cell death. researchgate.net Its ability to modulate cell cycle progression addresses the evasion of growth suppressors. researchgate.net Furthermore, its interference with the JAK2/STAT3 pathway targets a key signaling network that drives multiple cancer hallmarks. researchgate.netmdpi.comresearchgate.net
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. biosynth.commedkoo.comnih.gov It has been shown to moderately inhibit the production of interleukin-8 (IL-8), a pro-inflammatory cytokine. nih.gov Furthermore, research indicates that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. mdpi.com These findings suggest that this compound and other biflavonoids are relevant for the anti-inflammatory activity observed in certain medicinal plant species. nih.govnih.gov
Inhibition of Nitric Oxide Production
Research has shown that this compound can inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. researchgate.net In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound, along with amentoflavone (B1664850) and antidesoside, demonstrated a strong inhibitory effect on NO production, with IC50 values ranging from 8.5 to 26.9 μM. researchgate.net Another study highlighted that biflavonoids isolated from Putranjiva roxburghii leaf extract, including this compound, inhibited LPS-induced NO synthesis in RAW264.7 cells. nih.gov While specific IC50 values for this compound were not detailed in this particular study, a related biflavonoid, amentoflavone, showed potent activity. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects in part by modulating the nitric oxide pathway.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Cell Line | Stimulant | Compound | IC50 (µM) | Reference |
|---|---|---|---|---|
| RAW264.7 Macrophages | LPS | This compound | 8.5 - 26.9 | researchgate.net |
Modulation of Cytokine Expression (e.g., IL-12, TNF-α)
This compound has been observed to modulate the expression of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). In a study using a zebrafish model infected with Mycobacterium marinum, treatment with this compound led to reduced transcriptional levels of the pro-inflammatory cytokines IL-12 and TNF-α. mdpi.com This downregulation is believed to be indicative of the resolution of the infection. mdpi.com Furthermore, research on the Thai herbal remedy Yataprasen, which contains this compound as a component from Putranjiva roxburghii, showed that extracts containing this biflavonoid could inhibit the expression of TNF-α in LPS-induced RAW264.7 macrophage cells. nih.gov
Antiparasitic Activity
The potential of this compound extends to combating parasitic infections, with studies demonstrating its activity against the malaria parasite and showing potential against Leishmania species.
Antimalarial Activity against Plasmodium falciparum
This compound has exhibited in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study reported its activity against both chloroquine-sensitive (F32) and chloroquine-resistant (FcM29) strains of P. falciparum. chemfaces.com Another investigation of the constituents of Allanblackia monticola leaves also confirmed the antimalarial activity of this compound. nih.gov
Table 2: Antimalarial Activity of this compound against Plasmodium falciparum
| Strain | IC50 (µg/mL) | Reference |
|---|---|---|
| F32 (chloroquine-sensitive) | 0.7 - 83.5 | chemfaces.com |
Potential against Leishmania Species
This compound has shown promise as a potential agent against Leishmania species. A molecular docking study identified this compound as one of the biflavonoids with significant interaction with leishmanolysin (gp63), a key virulence factor in Leishmania major and Leishmania panamensis. frontiersin.orgacs.org This interaction suggests a potential mechanism for its antileishmanial activity. Further studies have reported that this compound, isolated from Ceiba pentandra, displayed activity against promastigotes of Leishmania amazonensis and Leishmania donovani. researchgate.net However, it was noted to have little activity against promastigotes of L. donovani in another report. nih.gov The inhibitory action of dimeric flavonoids like this compound on the zinc-dependent metalloprotease gp63 can reduce the parasite's ability to adhere to macrophages. researchgate.net
Renoprotective Effects in Obstructive Nephropathy
Recent research has highlighted the renoprotective potential of this compound in the context of obstructive nephropathy, a condition characterized by inflammation and fibrosis. nih.gov
Attenuation of Fibrosis in Renal Tubular Epithelial Cells
In a rodent model of unilateral ureteral obstruction (UUO), this compound demonstrated protective effects on the kidneys by slowing down the infiltration of macrophages and the abnormal deposition of α-smooth muscle actin (α-SMA), Collagen type I alpha 1 (Col1a1), and fibronectin, which are all markers of fibrosis. nih.govresearchgate.net Consistent with these in vivo findings, treatment with this compound also mitigated the process of fibrosis in TGF-β1-stimulated renal tubular epithelial cells in vitro. nih.govresearchgate.net Mechanistically, it was found that this compound inhibited the activation of Fyn, a proto-oncogene tyrosine-protein kinase, and consequently weakened the phosphorylation of Stat3, a signal transducer and activator of transcription protein. nih.gov This suggests that the protective effect of this compound on renal fibrosis is mediated through the Fyn/Stat3 signaling pathway. nih.gov
Inhibition of Fyn/STAT3 Signaling Pathway in Renal Fibrosis
This compound has been identified as a potent mitigator of renal fibrosis by targeting the Fyn/STAT3 signaling pathway. researchgate.netnih.gov Research has demonstrated its protective effects in a rodent model of unilateral ureteral obstruction (UUO), a condition known to induce inflammation and fibrosis. nih.gov In this model, administration of this compound led to a reduction in the infiltration of macrophages and decreased the abnormal deposition of key fibrotic markers, including α-smooth muscle actin (α-SMA), Collagen type I alpha 1 (Col1a1), and fibronectin. nih.gov
The mechanism underlying these renoprotective effects involves the direct inhibition of the Fyn/STAT3 pathway. nih.gov Fyn, a member of the Src family of kinases, is upregulated in renal fibrosis models. researchgate.net this compound treatment was shown to inhibit the heightened activation of Fyn and subsequently reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The critical role of this pathway was further confirmed in experiments where forced expression of Fyn counteracted the therapeutic benefits of this compound, underscoring that the compound's protective effect is mediated through this specific signaling cascade. nih.gov In vitro studies using TGF-β1-stimulated renal tubular epithelial cells corroborated these findings, showing that this compound could ameliorate the fibrotic process. nih.gov
Table 1: Effects of this compound on Renal Fibrosis Markers and Signaling
| Experimental Model | Key Finding | Signaling Pathway Affected | Reference |
| Unilateral Ureteral Obstruction (UUO) in rodents | Retarded infiltration of macrophages. | Fyn/STAT3 | nih.gov |
| Unilateral Ureteral Obstruction (UUO) in rodents | Decreased deposition of α-SMA, Col1a1, and fibronectin. | Fyn/STAT3 | nih.gov |
| Unilateral Ureteral Obstruction (UUO) in rodents | Inhibited the aggravated activation of Fyn. | Fyn/STAT3 | nih.gov |
| Unilateral Ureteral Obstruction (UUO) in rodents | Weakened the level of phosphorylation of STAT3. | Fyn/STAT3 | nih.gov |
| TGF-β1-stimulated renal tubular epithelial cells | Ameliorated the process of fibrosis. | Fyn/STAT3 | nih.gov |
Enzyme Inhibition and Modulation
This compound demonstrates significant inhibitory activity against several isoforms of the phosphodiesterase (PDE) enzyme family. thieme-connect.denih.gov PDEs are crucial enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). thieme-connect.denih.gov A study evaluating biflavones from Decussocarpus rospigliosii found that this compound inhibited PDE isozymes in a concentration-dependent manner. thieme-connect.de
The compound showed notable activity against PDE1, PDE2, PDE4, and PDE5, with IC₅₀ values in the micromolar range. thieme-connect.de Its potency against these isoforms was found to be greater than that of the respective reference inhibitors used in the study. thieme-connect.de The inhibition of these enzymes prevents the degradation of cAMP and cGMP, which can lead to various physiological effects, including smooth muscle relaxation and vasodilation. cvpharmacology.comwikipedia.org
Table 2: Inhibitory Activity of this compound against Phosphodiesterase (PDE) Isoforms
| PDE Isoform | IC₅₀ (µM) | Source Organism of Enzyme | Reference |
| PDE1 | 1.1 ± 0.1 | Bovine Aortic Smooth Muscle | thieme-connect.de |
| PDE2 | 0.1 ± 0.01 | Human Platelets | thieme-connect.de |
| PDE3 | 3.5 ± 0.4 | Bovine Aortic Smooth Muscle | thieme-connect.de |
| PDE4 | 1.8 ± 0.2 | Bovine Aortic Smooth Muscle | thieme-connect.de |
| PDE5 | 2.5 ± 0.3 | Bovine Aortic Smooth Muscle | thieme-connect.de |
This compound has been identified as a compound with promising antimycobacterial properties, theoretically targeting Protein Tyrosine Phosphatase B (PtpB) of Mycobacterium tuberculosis. nih.govnih.gov PtpB is a key virulence factor that the bacterium secretes into the host macrophage to evade immune responses, thereby promoting its own survival. mdpi.com It interferes with host signal transduction pathways, making it an attractive target for developing new anti-tuberculosis therapies. nih.govmdpi.com
In a study exploring the potential of compounds from Kielmeyera membranacea, chemogenomic analysis predicted PtpB as the target for the antimycobacterial activity of this compound. nih.gov This finding aligns with the observation that this compound demonstrates significant antimycobacterial activity within infected macrophages. nih.gov The compound was shown to inhibit the growth of M. tuberculosis and was particularly effective when combined with the first-line anti-TB drug, isoniazid. nih.gov This suggests that by inhibiting PtpB, this compound may help to counteract the bacterium's defense mechanisms within the host cell. nih.govmdpi.com
Table 3: Predicted Target and Activity of this compound against Mycobacterium tuberculosis
| Predicted Target | Activity | Experimental Context | Reference |
| Protein Tyrosine Phosphatase B (PtpB) | Antimycobacterial | Chemogenomics studies predicted PtpB as the target. | nih.govnih.gov |
| M. tuberculosis | Growth inhibition | Demonstrated activity against extracellular bacterial growth. | nih.gov |
| M. tuberculosis | Intracellular growth inhibition | Showed antimycobacterial activity within infected macrophages. | nih.gov |
Mechanisms of Action Molecular and Cellular
Molecular Targeting and Ligand Interactions
Podocarpusflavone A's mechanism of action involves direct interaction with specific enzymes, influencing their function through binding dynamics. Computational and experimental studies have provided insights into these interactions and predicted key molecular targets.
The interaction between a ligand like this compound and its target enzyme is a dynamic process governed by various non-covalent forces. Molecular dynamics simulations are a key tool used to understand the complexities of these interactions, including the conformational changes that both the protein and the ligand undergo upon binding. uzh.chwhiterose.ac.uk The stability and affinity of the enzyme-ligand complex are determined by factors such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov
Studies involving molecular docking have been employed to predict and analyze the binding of this compound to its targets. These computational methods calculate the preferred binding orientation and affinity of a ligand to a protein. nih.govjournalcjast.com For instance, molecular docking studies have shown that this compound can form meaningful interactions, including hydrogen bonds and hydrophobic interactions, with the active sites of its target enzymes. researchgate.net The binding process is not a simple lock-and-key mechanism but rather an intricate dance of molecular recognition and induced conformational adjustments. researchgate.netnih.gov
One of the predicted molecular targets for this compound is the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). nih.gov PtpB is a crucial virulence factor for the bacterium, as it helps it to evade the host's immune system. nih.govresearchgate.net
Molecular docking studies have elucidated the potential binding mode of this compound within the active site of PtpB. The analysis revealed that PFA can form hydrogen bonds with key amino acid residues, such as Arg166 and Asp165. researchgate.net Furthermore, hydrophobic and aromatic interactions, specifically π-π stacking with the side chain of Phe161, contribute to the stability of the complex. researchgate.net This predicted interaction with PtpB suggests a mechanism by which this compound may exert its antimycobacterial effects by inhibiting this key virulence factor. nih.gov
Table 1: Predicted Molecular Interactions of this compound with PtpB
| Interaction Type | Interacting Residues in PtpB | Reference |
|---|---|---|
| Hydrogen Bonding | Arg166, Asp165 | researchgate.net |
| Hydrophobic/Aromatic (π-π stacking) | Phe161 | researchgate.net |
Enzyme-Ligand Binding Dynamics
Cellular Pathway Modulation
This compound exerts its cellular effects by modulating key signaling pathways that are often dysregulated in disease states. Its influence on the JAK2/STAT3 and Fyn/STAT3 pathways, as well as its ability to regulate cell proliferation and apoptosis, are central to its biological activity.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly the JAK2/STAT3 signaling cascade, is critical in regulating cell proliferation, survival, and differentiation. researchgate.net Aberrant activation of this pathway is a hallmark of various cancers, including melanoma. nih.gov
This compound has been identified as a potent inhibitor of the JAK2/STAT3 pathway. researchgate.netnih.gov Research has shown that PFA suppresses the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3. nih.gov By inhibiting the phosphorylation of STAT3, this compound effectively blocks the translocation of STAT3 to the nucleus, where it would otherwise promote the transcription of genes involved in cell survival and proliferation. nih.govnih.gov This inhibitory effect on the JAK2/STAT3 pathway has been observed in various cancer cell lines, suggesting a broad applicability of PFA in cancers with overactive STAT3 signaling. nih.gov
Fyn, a member of the Src family of non-receptor protein tyrosine kinases, is another upstream regulator of STAT3. nih.govresearchgate.net The Fyn/STAT3 signaling pathway has been implicated in the pathogenesis of conditions such as renal fibrosis. nih.govresearchgate.net
Studies have demonstrated that this compound can alleviate the progression of fibrosis by inhibiting the Fyn/STAT3 signaling pathway. nih.govresearchgate.net Treatment with PFA has been shown to inhibit the activation of Fyn and consequently reduce the phosphorylation of STAT3. nih.govresearchgate.net The crucial role of this pathway in the therapeutic effect of PFA was further confirmed by experiments where forced expression of Fyn counteracted the beneficial effects of the compound. researchgate.net This indicates that the Fyn/STAT3 axis is a key target through which this compound mediates its anti-fibrotic effects. nih.gov
By modulating signaling pathways like JAK2/STAT3, this compound directly influences the cellular machinery that controls cell proliferation and apoptosis (programmed cell death). Its ability to inhibit pro-proliferative signals while promoting apoptotic pathways is a key aspect of its anti-cancer activity. nih.govtargetmol.com
In melanoma cells, inhibition of the JAK2/STAT3 pathway by this compound leads to a restraint of the cell cycle and the induction of apoptosis. nih.gov PFA has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. medchemexpress.com Furthermore, it promotes apoptosis in cancer cells, such as MCF-7 breast cancer cells, contributing to a reduction in tumor cell viability. targetmol.commedchemexpress.com This dual action of inhibiting proliferation and inducing apoptosis underscores the potential of this compound as a regulator of fundamental cellular processes.
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Effect of this compound | Targeted Pathways | Cell Line Examples | Reference |
|---|---|---|---|---|
| Cell Proliferation | Inhibition | JAK2/STAT3 | Melanoma cells | nih.gov |
| Apoptosis | Induction | JAK2/STAT3 | Melanoma cells, MCF-7 | nih.govmedchemexpress.com |
| Cell Cycle | Arrest | JAK2/STAT3 | Melanoma cells | nih.gov |
| Fibrosis | Alleviation | Fyn/STAT3 | Renal tubular epithelial cells | nih.govresearchgate.net |
Modulation of Host Immune Response (e.g., macrophage activation)
This compound, a biflavonoid, demonstrates significant immunomodulatory effects, particularly through its interaction with macrophages, key cells of the innate immune system. mdpi.comfrontiersin.orgcore.ac.uk Research indicates that this compound can influence a range of macrophage functions, from migration and infiltration to the production of inflammatory mediators and cytokines, by modulating specific cellular signaling pathways. mdpi.comresearchgate.net
Studies have shown that this compound can retard the infiltration of macrophages in certain pathological conditions, such as obstructive nephropathy. researchgate.netspringermedicine.com In a model of renal fibrosis, treatment with this compound led to a reduction in macrophage presence at the site of injury. researchgate.netspringermedicine.com Conversely, in the context of a mycobacterial infection in a zebrafish model, this compound was observed to significantly enhance macrophage migration to the site of infection, suggesting a context-dependent effect on macrophage motility. mdpi.com
At the molecular level, this compound influences the production of inflammatory molecules. It has been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Furthermore, in LPS-induced RAW264.7 macrophage cells, this compound treatment ameliorated the inflammatory process. researchgate.net The compound's immunomodulatory activity also extends to influencing cytokine levels. In an in vivo infection model, treatment with this compound resulted in reduced levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), which is often exploited by mycobacteria to weaken the host's immune defense. mdpi.com Additionally, this compound has been evaluated for its capacity to promote the spontaneous release of superoxide (B77818) from the J774 murine macrophage cell line. ucl.ac.uk
The mechanisms underlying these effects appear to involve the modulation of key inflammatory signaling pathways. Research suggests that this compound may exert its anti-inflammatory effects by inhibiting the Fyn/Stat3 signaling pathway. researchgate.net In a study on renal fibrosis, this compound was shown to weaken the phosphorylation of Stat3. researchgate.net Furthermore, in the context of mycobacterial infections, computational studies predicted that this compound targets the Mycobacterium tuberculosis virulence factor, protein tyrosine phosphatase B (PtpB). mdpi.com This is significant because PtpB is secreted by the bacteria into the host macrophage to attenuate immune defenses by interfering with signaling pathways, such as by downregulating ERK 1/2 and p38 activity, which are involved in cytokine production. mdpi.com By inhibiting PtpB, this compound may help restore the macrophage's natural antimicrobial functions. mdpi.com The compound also displays direct antimycobacterial activity within infected macrophages. mdpi.com
The following table summarizes the research findings on the immunomodulatory effects of this compound on macrophages:
| Model System | Observed Effects | Proposed Mechanism of Action | Reference |
| LPS-induced RAW264.7 cells | Ameliorated inflammation. | Inhibition of the Fyn/Stat3 signaling pathway. | researchgate.net |
| Mycobacterium marinum-infected zebrafish larvae | Enhanced macrophage migration to the infection site; reduced levels of IL-10. | Not fully elucidated; related to infection control. | mdpi.com |
| In vitro infected macrophages | Exhibited intracellular antimycobacterial activity. | Predicted to inhibit mycobacterial protein tyrosine phosphatase B (PtpB). | mdpi.com |
| Rodent model of unilateral ureteral obstruction (UUO) | Retarded the infiltration of macrophages. | Inhibition of the Fyn/Stat3 signaling pathway. | researchgate.netspringermedicine.com |
| LPS-stimulated macrophages | Inhibited nitric oxide (NO) production. | Not specified. | mdpi.com |
| J774 murine macrophage cell line | Assessed for promotion of spontaneous superoxide release. | Not specified. | ucl.ac.uk |
Structure Activity Relationship Sar Studies of Podocarpusflavone a
Influence of Biflavonoid Skeleton on Activity
The fundamental framework of two interconnected flavonoid units is a primary determinant of the biological activity observed in this class of compounds. Preliminary SAR analyses have consistently highlighted that the biflavonoid skeleton is essential for the inhibitory activities of these molecules. chemfaces.comnih.govthieme-connect.com This suggests that the dimeric structure, as opposed to a single flavonoid monomer, provides the necessary size, shape, and conformational properties to interact effectively with biological targets. For instance, in studies evaluating inhibitors of the Dengue virus RNA-dependent RNA polymerase (DV-NS5 RdRp), biflavonoids as a group proved to be potent inhibitors, underscoring the necessity of the dual-flavonoid core. nih.govthieme-connect.com
Role of Methoxylation and Hydroxylation Patterns
The pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the biflavonoid skeleton significantly modulates activity. Podocarpusflavone A is chemically known as 4'''-O-methylamentoflavone, meaning it is a derivative of amentoflavone (B1664850) with a single methoxyl group replacing a hydroxyl group. nih.gov
The number and position of these methoxylations have a discernible influence on the molecule's inhibitory potential. chemfaces.comnih.govthieme-connect.com The presence of a methoxy group, as seen in this compound, can alter properties such as lipophilicity and hydrogen bonding capacity, which in turn affects how the molecule binds to its target enzyme. While specific studies have noted that methylation or acetylation did not cause significant changes in activity in some contexts, the inhibitory action against the Dengue virus polymerase is clearly influenced by these substitutions. nih.govup.ac.za The specific placement of the methoxy group at the 4'''-position in this compound is a key feature distinguishing it from other related biflavonoids and contributing to its unique activity profile. nih.gov
Importance of Interflavonoid Linkage and Rotational Freedom
This compound belongs to the C-C type of biflavonoids, where the two apigenin (B1666066) monomers are connected by a direct carbon-carbon bond (specifically, a C3'-C8'' bond). nih.govmdpi.com A crucial aspect of this linkage is the ability for free rotation between the two flavonoid units. chemfaces.comnih.govthieme-connect.com This rotational freedom allows the molecule to adopt various spatial conformations, which can be critical for fitting into the binding site of a target protein. SAR studies on inhibitors of the Dengue virus polymerase have emphasized the importance of this free rotation, suggesting that a flexible conformation is advantageous for inhibitory activity. nih.govthieme-connect.com This contrasts with more rigid molecules or those with different linkage types that may have restricted movement.
Comparative SAR with Related Biflavonoids (e.g., Amentoflavone, Hinokiflavone)
Comparing this compound with structurally similar biflavonoids provides the clearest understanding of its SAR. The most relevant comparisons are with amentoflavone and hinokiflavone (B190357).
This compound vs. Amentoflavone: Amentoflavone is the parent compound to this compound, differing only by the absence of the 4'''-methoxy group; amentoflavone has a hydroxyl group at this position. nih.gov This single modification leads to differences in activity. In studies against the Dengue virus NS5 polymerase, this compound (IC₅₀ = 0.75 µM) was found to be a more potent inhibitor than amentoflavone (IC₅₀ = 1.40 µM). mdpi.com This indicates that the methylation at the 4'''-position enhances its antiviral activity in this specific assay.
This compound vs. Hinokiflavone: Hinokiflavone is another biflavonoid composed of two apigenin units, but it belongs to the C-O-C type, where the flavonoid moieties are linked by a more rigid ether bond. nih.govrhhz.net This structural difference in the interflavonoid linkage is significant. Although hinokiflavone (IC₅₀ = 0.26 µM) demonstrated the strongest inhibition of the DV-NS5 RdRp in one study, this compound was identified as the most potent non-cytotoxic inhibitor, and it also showed activity in a dengue virus replicon system. nih.govthieme-connect.commdpi.com This highlights a crucial trade-off: while a different linkage might increase raw inhibitory power, the C-C linkage and specific methoxylation of this compound confer a better balance of potency and cellular safety, making it a promising candidate for further development. nih.govmdpi.com
The following table summarizes the comparative inhibitory activity of these biflavonoids against the Dengue virus NS5 RNA polymerase.
| Compound | Interflavonoid Linkage Type | Key Structural Difference from this compound | IC₅₀ (µM) against DV-NS5 RdRp |
| This compound | C-C | - | 0.75 mdpi.com |
| Amentoflavone | C-C | Lacks 4'''-methoxy group (has -OH instead) nih.gov | 1.40 mdpi.com |
| Hinokiflavone | C-O-C | Ether linkage between flavonoid units nih.gov | 0.26 mdpi.com |
| Isoginkgetin (B1672240) | C-C | Has two methoxy groups (4', 4'''-di-O-methylamentoflavone) nih.gov | 3.10 mdpi.com |
Biosynthesis and Chemical Synthesis Pathways
Natural Biosynthesis of Biflavonoids
The natural production of biflavonoids like Podocarpusflavone A is a testament to the intricate biochemical machinery within plants. While the specific details for every biflavonoid are not fully elucidated, the general consensus points to the oxidative coupling of two flavonoid monomers as the key step. nih.govmdpi.com
The biosynthesis of biflavonoids is believed to occur through the oxidative coupling of two individual flavonoid units. nih.govmdpi.com This process involves the formation of a carbon-carbon or carbon-oxygen bond between the two monomers. In the case of this compound, two flavone-type monomers are joined. redalyc.org The formation of these bonds is thought to be a result of phenol (B47542) oxidative coupling, a reaction that links phenolic compounds together. google.com This contrasts with the biosynthesis of other flavonoid polymers like proanthocyanidins, which are formed through a different mechanism involving nucleophilic substitution. google.com The diversity in biflavonoid structures arises from the different types of flavonoid monomers involved and the various possible linkage positions between them. nih.govresearchgate.net
The biosynthesis of the flavonoid monomers themselves is a well-established pathway in plants, starting from the general phenylpropanoid pathway. biotech-asia.orgfrontiersin.org This pathway produces a key intermediate, 4-coumaroyl-CoA, which then enters the flavonoid-specific biosynthetic route. frontiersin.org A series of enzymes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavone (B191248) synthase (FNS), work in sequence to construct the basic flavone skeleton. mdpi.combiotech-asia.org
While the enzymes responsible for the initial synthesis of flavonoid monomers are well-characterized, the specific enzymes that catalyze the subsequent oxidative coupling to form biflavonoids are less understood. mdpi.com However, it is known that various enzymes, such as hydroxylases and transferases, can modify the basic flavonoid structure, leading to the vast array of flavonoids and biflavonoids found in nature. frontiersin.org Recent research has also explored the use of enzymes like O-glycosyltransferase and sucrose (B13894) synthase to create biflavonoid glycosides, which can exhibit altered properties compared to their parent compounds. acs.org
Oxidative Coupling of Flavonoid Monomers
Synthetic Approaches for this compound
The laboratory synthesis of this compound and other biflavonoids presents a significant challenge to chemists due to the complexity of their structures. However, various strategies have been developed to construct these molecules for research purposes.
Several synthetic methods have been employed to create the crucial bond that links the two flavonoid units in biflavonoids. These strategies often involve coupling reactions that form either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) linkage. mdpi.com
Some of the key strategies include:
Ullmann Coupling: This classic reaction uses copper to facilitate the coupling of aryl halides and has been applied to the synthesis of biflavonoids. researchgate.netresearchgate.net
Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an aryl halide. This method has been successfully used to create both symmetrical and unsymmetrical biflavonoids. mdpi.comcam.ac.uk
Oxidative Coupling: Mimicking the proposed biosynthetic pathway, this method uses oxidizing agents to couple phenolic monomers. researchgate.netacs.org For instance, iron-mediated oxidative coupling has been used to construct the central axis of 8,8′-biflavones. acs.org
Other Methods: A variety of other synthetic approaches have been explored, including Wessely-Moser rearrangements, nucleophilic substitutions, and dehydrogenation-based synthesis. researchgate.net
The choice of strategy often depends on the desired linkage and the specific structure of the target biflavonoid.
Despite the development of various synthetic strategies, the laboratory synthesis of biflavonoids like this compound remains a complex endeavor. A major challenge lies in achieving regioselectivity—controlling the exact position of the linkage between the two flavonoid monomers. acs.org Furthermore, the synthesis of unsymmetrical biflavonoids, where the two flavonoid units are different, presents additional difficulties. researchgate.net
Obtaining sufficient quantities of pure biflavonoids from natural sources can also be challenging, making laboratory synthesis an important alternative for research purposes. scielo.brscielo.br Advances in synthetic methodologies are crucial for producing these complex molecules in a reproducible and scalable manner. researchgate.netnih.gov Recent progress includes the development of modular approaches that allow for the synthesis of a library of structurally diverse biflavonoids, which can then be screened for biological activity. researchgate.netcam.ac.ukacs.org These advancements are essential for the continued exploration of the therapeutic potential of this compound and other biflavonoids.
Preclinical Research Models and Methodologies
In Vitro Assays
In vitro studies form the foundational step in evaluating the pharmacological profile of a compound. For Podocarpusflavone A, a variety of cell-based and biochemical assays have been utilized to elucidate its mechanism of action at a molecular and cellular level.
Cell-Based Assays for Proliferation and Apoptosis
The impact of this compound on cell viability and programmed cell death (apoptosis) has been a key area of investigation. In one study, the viability of melanoma cell lines A375, MALME-3M, SK-MEL-1, and SK-MEL-5 was assessed following treatment with this compound (20 µM), revealing a decrease in cell viability. bertin-bioreagent.com Mechanistic studies have further indicated that biflavonoids, including this compound, can interfere with the replication of cancer cells and induce cell death through pathways such as apoptosis and necrosis. researchgate.net These compounds have been shown to decrease the mitochondrial membrane potential and significantly increase intracellular levels of reactive oxygen species (ROS), which are critical events in the apoptotic cascade. researchgate.net
Cell-based assays are fundamental in drug discovery for assessing the effects of compounds on cell health. nuchemsciences.com Techniques such as the CellTiter-Glo® (CTG) assay, which measures ATP levels as an indicator of cell viability, and the ApoTox-Glo™ Triplex assay, which concurrently evaluates viability, cytotoxicity, and caspase activation (a hallmark of apoptosis), are commonly employed. nuchemsciences.com These assays provide quantitative data on how a compound affects cell proliferation and induces cell death. epo-berlin.comnih.govbiotest.co.il
Enzyme Inhibition Assays
This compound has demonstrated notable inhibitory activity against several key enzymes implicated in various diseases.
Dengue Virus NS5 RNA-dependent RNA polymerase (DENV-NS5 RdRp): this compound was found to inhibit this viral enzyme with a half-maximal inhibitory concentration (IC50) of 0.75 µM. bertin-bioreagent.com
Cathepsin B: This compound also inhibits cathepsin B, a protease involved in various physiological and pathological processes, with an IC50 value of 1.68 µM. bertin-bioreagent.com
Phosphodiesterases (PDEs): In a study evaluating its effect on different PDE isoforms, this compound, along with amentoflavone (B1664850), displayed potent, concentration-dependent inhibition of PDE1, PDE2, PDE4, and PDE5, with IC50 values ranging from 0.1 to 30 µM. thieme-connect.de
Fatty Acid Synthase (FAS): this compound was identified as a potent inhibitor of FAS, with an IC50 value of 24.08 µg/mL. researchgate.net
α-Glucosidase: Research has also explored its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.netresearchgate.net
Topoisomerase I: Mechanistic studies have suggested that this compound may exert its cytotoxic effects in breast cancer cells by altering the activity of the Topoisomerase I enzyme, leading to cell cycle arrest in the S phase. researchgate.net
Protein Tyrosine Phosphatase B (PtpB): Computational studies have predicted that PtpB, a virulence factor in M. tuberculosis, is a potential target of this compound. mdpi.com This prediction aligns with the observed intracellular activity of the compound. nih.govbvsalud.org
| Enzyme Target | IC50 Value | Reference |
| DENV-NS5 RdRp | 0.75 µM | bertin-bioreagent.com |
| Cathepsin B | 1.68 µM | bertin-bioreagent.com |
| Phosphodiesterases (PDE1, PDE2, PDE4, PDE5) | 0.1–30 µM | thieme-connect.de |
| Fatty Acid Synthase (FAS) | 24.08 µg/mL | researchgate.net |
Antimicrobial Susceptibility Testing
The antimicrobial properties of this compound have been evaluated against various pathogens, particularly mycobacteria. nih.gov Standard methods like the serial microplate dilution method are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. nih.govmsdmanuals.comnih.gov
In studies assessing its antimycobacterial potential, this compound was tested against Mycobacterium tuberculosis and Mycobacterium marinum. mdpi.comnih.gov The growth inhibition of M. tuberculosis strains H37Rv and M299, and a red-fluorescent strain of M. marinum, was measured after incubation with this compound at concentrations ranging from 16 to 128 µM. mdpi.com While the compound demonstrated the ability to inhibit the extracellular growth of M. tuberculosis, its intracellular activity was found to be more significant. mdpi.comnih.gov
| Microorganism | Assay Method | Concentration Range Tested | Key Finding | Reference |
| Mycobacterium tuberculosis H37Rv & M299 | MTT Test | 16–128 µM | Extracellular growth inhibition | mdpi.com |
| Mycobacterium marinum E11 mCherry | Fluorescence Measurement | 16–128 µM | Extracellular growth inhibition | mdpi.com |
| Aspergillus fumigatus | Serial microplate dilution | Not specified | MIC of 30 μg/ml for TMA (related biflavonoid) | nih.gov |
| E. coli, S. aureus, C. neoformans | Serial microplate dilution | Not specified | IGG (related biflavonoid) showed activity | nih.gov |
Macrophage Infection Models
To investigate the intracellular activity of this compound, macrophage infection models are employed. These models are crucial for studying pathogens like M. tuberculosis that reside and replicate within host immune cells. nih.gov Research has shown that this compound exhibits antimycobacterial activity within infected macrophages. mdpi.comnih.govbvsalud.org Notably, its efficacy was enhanced when used in combination with the first-line anti-tuberculosis drug, isoniazid. nih.govbvsalud.org This suggests a potential synergistic effect and highlights the compound's ability to target intracellular bacteria. The enhanced intracellular activity is consistent with the prediction that this compound targets the M. tuberculosis protein PtpB, which is secreted into the host cell to inhibit the macrophage's immune response. mdpi.comnih.govbvsalud.org
In Vivo Animal Models
Following promising in vitro results, the efficacy of this compound has been further assessed using in vivo animal models, which provide a more complex biological system to evaluate a compound's therapeutic potential.
Zebrafish Models for Antimycobacterial Efficacy
The zebrafish (Danio rerio) larva has emerged as a valuable in vivo model for studying mycobacterial infections and for drug discovery due to its genetic tractability and optical transparency, which allows for real-time visualization of infection dynamics. bvsalud.orgresearchgate.net
Studies have utilized Mycobacterium marinum, a natural pathogen of fish that causes a disease similar to tuberculosis in humans, to infect zebrafish larvae. mdpi.comnih.gov The efficacy of this compound was evaluated in different zebrafish infection models. nih.govbvsalud.org In a yolk infection model, this compound demonstrated the ability to inhibit the growth of M. marinum. nih.govbvsalud.org Furthermore, in a systemic infection model established through the caudal vein, this compound, at a concentration of 32 µM, showed an inhibitory activity profile similar to the established anti-tuberculosis drug rifampicin (B610482). nih.govbvsalud.org The resolution of the infection was confirmed by a reduction in the transcriptional levels of pro-inflammatory cytokines. nih.govbvsalud.org These findings provide strong in vivo evidence for the antimycobacterial potential of this compound. nih.govsciprofiles.com
| Animal Model | Infection Agent | Key Findings | Reference |
| Zebrafish Larvae (Yolk Infection) | Mycobacterium marinum | Inhibition of bacterial growth | nih.govbvsalud.org |
| Zebrafish Larvae (Systemic Caudal Vein Infection) | Mycobacterium marinum | Inhibitory activity similar to rifampicin at 32 µM; reduced pro-inflammatory cytokines | nih.govbvsalud.org |
Rodent Models for Organ-Specific Pathology (e.g., Renal Fibrosis)
Rodent models are instrumental in understanding the mechanisms of organ-specific diseases and for testing therapeutic interventions. For investigating renal fibrosis, a common pathological feature of end-stage renal disease, the unilateral ureteral obstruction (UUO) model in rodents is frequently employed. researchgate.netnih.govceon.rs This surgical model effectively mimics the tubulointerstitial fibrosis seen in human chronic kidney disease. ceon.rs
A key study utilized the UUO model to elucidate the role of this compound (referred to as POD in the study) in mitigating renal fibrosis. researchgate.netnih.gov In this research, the ureter of one kidney in mice was surgically obstructed, inducing inflammation and fibrosis. researchgate.net The study observed that administration of this compound provided a renoprotective effect. researchgate.netnih.gov Histological and immunohistochemical analysis revealed that the compound retarded the infiltration of macrophages and reduced the abnormal deposition of key fibrosis markers. researchgate.netnih.gov
The findings from this rodent model demonstrated that this compound treatment ameliorated the fibrotic process in the kidney. researchgate.net The protective effect was linked to the inhibition of the Fyn/Stat3 signaling pathway, which was shown to be activated in the UUO group. researchgate.netnih.gov The study confirmed that this compound inhibited the activation of Fyn and weakened the phosphorylation of Stat3, thereby alleviating fibrosis. nih.gov Furthermore, when the expression of Fyn was artificially increased, the therapeutic benefits of this compound were negated, confirming the pathway's role. researchgate.net
Table 1: Key Fibrosis Markers Reduced by this compound in a UUO Rodent Model
| Marker | Description |
| α-SMA | Alpha-smooth muscle actin, a marker of myofibroblast differentiation. |
| Col1a1 | Collagen type I alpha 1 chain, a major component of the extracellular matrix. |
| Fibronectin | A high-molecular-weight glycoprotein (B1211001) of the extracellular matrix. |
Computational Approaches
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein target. acs.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. acs.orgbanglajol.info this compound has been the subject of several molecular docking studies to explore its inhibitory potential against various disease targets.
For instance, molecular docking simulations were used to investigate this compound as a potential inhibitor of the main protease of the SARS-CoV-2 virus. banglajol.info These studies identified this compound as one of four promising natural compounds with a binding affinity comparable to or better than a standard reference compound. banglajol.info The simulations revealed the specific interactions and binding pose of the compound within the active site of the enzyme. banglajol.info
In another study, molecular docking was applied to assess the interaction of this compound with leishmanolysin (gp63), a key virulence factor in Leishmania parasites. acs.orgnih.gov The results showed that this compound had a favorable binding affinity for the enzyme's active site. acs.orgnih.gov The docking analysis identified specific interactions, including potential bonds between the hydroxyl group at position 7 of the flavonoid and the zinc atom within the active site, which are crucial for inhibition. acs.org These computational predictions highlight the compound's potential as a lead for developing new antileishmanial drugs. acs.orgnih.gov
Chemogenomics Studies for Mode of Action Prediction
Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems, often to predict a drug's mode of action. nih.govresearchgate.net This approach was utilized to predict the potential mechanism by which this compound exerts its antimycobacterial activity against Mycobacterium tuberculosis. nih.govsciprofiles.comsciprofiles.com
In a study investigating the antimycobacterial properties of this compound isolated from Kielmeyera membranacea, chemogenomics was employed to identify its likely molecular target. nih.govmdpi.com The analysis predicted that Protein tyrosine phosphatase B (PtpB), a virulence factor secreted by M. tuberculosis into the host cell, is the target responsible for the compound's activity. nih.gov PtpB plays a role in inhibiting the host's macrophage immune response, and its inhibition is a promising strategy for anti-tuberculosis therapy. nih.gov The prediction from the chemogenomics study was supported by the observation that this compound showed higher activity within infected macrophages and in an in vivo zebrafish model compared to its direct action on the bacteria, which is consistent with the targeting of a host-interaction factor like PtpB. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug discovery to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.orgmedcraveonline.com The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological effects. mdpi.com QSAR models are built by analyzing a dataset of compounds with known activities and using statistical methods to create an equation that can predict the activity of new, untested compounds based solely on their structural features (descriptors). wikipedia.orgmedcraveonline.com
These models are powerful tools for prioritizing compounds for synthesis and testing, optimizing lead compounds, and predicting potential toxicity, thereby saving significant time and resources in the drug development pipeline. jocpr.commedcraveonline.com The process involves defining molecular descriptors (e.g., size, lipophilicity, electronic properties), selecting the most relevant descriptors, building a mathematical model (e.g., linear regression, machine learning algorithms), and rigorously validating the model's predictive power. mdpi.com
While specific QSAR models developed exclusively for this compound and its derivatives are not detailed in the provided search results, this methodology represents a logical next step in its development. By synthesizing a series of analogues of this compound and measuring their activity against a specific target (such as M. tuberculosis PtpB or the Fyn kinase), a QSAR model could be constructed. Such a model would provide valuable insights into the structural requirements for its biological activity and guide the design of new, more potent analogues.
Pharmacokinetics and Biotransformation Research
Metabolite Identification and Profiling
The identification of metabolites is a critical step in drug development, providing insight into the compound's metabolic stability and potential for active or toxic byproducts. admescope.com While specific, exhaustive metabolite profiling data for Podocarpusflavone A is limited in current literature, the metabolic pathways of related flavonoids provide a predictive framework.
Studies on analogous biflavonoids, like hinokiflavone (B190357), indicate that metabolism likely involves both Phase I and Phase II reactions. rhhz.net For this compound, which is a mono-O-methyl ether of amentoflavone (B1664850), metabolic transformations would likely include demethylation to yield amentoflavone, followed by or concurrent with other reactions. nih.gov The primary metabolites are expected to be conjugation products.
Based on the metabolism of similar flavonoids, potential metabolites of this compound can be hypothesized. These would result from key biotransformation reactions occurring primarily in the liver and intestines. nih.gov
Table 1: Potential Metabolites of this compound
| Metabolite Type | Description | Potential Resulting Compounds |
|---|---|---|
| Phase I | Result of oxidation, reduction, or hydrolysis reactions. | Amentoflavone (via O-demethylation) |
| Hydroxylated derivatives | ||
| Phase II | Result of conjugation with endogenous molecules to increase water solubility and facilitate excretion. | Glucuronide conjugates (e.g., this compound-glucuronide) |
| Sulfate (B86663) conjugates (e.g., this compound-sulfate) |
Biotransformation Pathways and Mechanisms
The biotransformation of flavonoids is typically extensive and involves multiple enzymatic pathways, primarily mediated by hepatic enzymes and intestinal microflora. nih.gov
Phase I Metabolism: Phase I reactions modify the basic structure of the compound. For this compound, a key Phase I pathway is likely O-demethylation of its single methoxy (B1213986) group to form its parent compound, amentoflavone. Another potential, though less documented for this specific subclass, is the cleavage of the C-O-C ether bond that links the two flavonoid units, a process observed in other COC-type biflavonoids. rhhz.net Hydrolysis and hydrogenation are also possible Phase I modifications. rhhz.net
Phase II Metabolism: Phase II metabolism is the primary route for flavonoid biotransformation, involving the conjugation of the parent molecule or its Phase I metabolites with endogenous substances. nih.gov This process significantly increases their water solubility, aiding in their excretion.
Glucuronidation: This is a major metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, in the liver. nih.gov The numerous hydroxyl groups on the this compound molecule serve as active sites for glucuronic acid conjugation.
Sulfation: Conjugation with sulfate groups, catalyzed by sulfotransferases (SULTs), is another common pathway.
Other Conjugations: As seen with the related compound hinokiflavone, conjugation with amino acids (such as glutamine, glycine, or cysteine) and acetylation are also potential biotransformation routes. rhhz.net
Role of Gut Microbiota: Intestinal microflora plays a significant role in the metabolism of flavonoids. nih.gov Gut bacteria can perform reactions that mammalian enzymes cannot, including the breakdown of the flavonoid C-ring. For biflavonoids, the gut microbiota can cleave the bond linking the two monomeric units, leading to simpler phenolic acid derivatives that can then be absorbed. nih.gov
Table 2: Summary of Potential Biotransformation Pathways for this compound
| Metabolic Phase | Primary Mechanism | Enzyme System/Mediator | Likely Outcome |
|---|---|---|---|
| Phase I | O-Demethylation | Cytochrome P450 (CYP450) enzymes | Conversion to Amentoflavone |
| Ether bond cleavage | CYP450 enzymes | Breakdown into flavonoid monomers | |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Formation of glucuronide conjugates |
| Sulfation | Sulfotransferases (SULTs) | Formation of sulfate conjugates |
| Microbiota-Mediated | C-ring fission, deglycosylation | Gut microflora | Formation of simpler phenolic compounds |
Pharmacokinetic Profiles in Preclinical Models
Direct and comprehensive pharmacokinetic studies detailing parameters like absorption, distribution, metabolism, and excretion (ADME) for this compound are not yet widely published. However, data from its parent compound, amentoflavone, and findings from in vivo efficacy models provide important preliminary insights.
Studies on amentoflavone in rats have shown that it suffers from very poor oral bioavailability, estimated to be as low as 0.06% ± 0.04%. researchgate.net This suggests that this compound may also have limited oral absorption. The majority of circulating amentoflavone after administration is found to be in the form of conjugated metabolites. mdpi.com
A recent study evaluating this compound in a zebrafish larvae model of Mycobacterium marinum infection provided valuable in vivo data. nih.gov The compound effectively countered a systemic infection established via caudal vein injection, demonstrating activity comparable to the standard drug rifampicin (B610482). nih.gov This indicates that this compound is absorbed and distributed to target tissues in this model, reaching concentrations sufficient for a therapeutic effect. The study also noted a time-dependent effect, where a statistically significant reduction in bacterial load was observed 48 hours post-treatment, further supporting its bioavailability and activity in a living organism. nih.gov
The pharmacokinetic parameters for the closely related biflavonoids amentoflavone and hinokiflavone have been evaluated in rats and provide a useful proxy for estimating the potential profile of this compound.
Table 3: Pharmacokinetic Parameters of Related Biflavonoids in Rats
| Compound | Tmax (h) | T1/2 (h) | Notes |
|---|---|---|---|
| Amentoflavone | 1.5 ± 0.00 | 2.60 ± 1.34 | Data from UFLC-MS/MS analysis following administration of Platycladus orientalis leaf extract. mdpi.com |
| Hinokiflavone | 1.92 ± 0.20 | 2.11 ± 0.29 | Data from the same study as amentoflavone. mdpi.com |
| Amentoflavone | Not Specified | 6.10 ± 1.86 | Data from a separate pharmacokinetic study. mdpi.com |
These data suggest that biflavonoids like this compound are likely characterized by rapid absorption (indicated by a low Tmax) and a relatively short elimination half-life (T1/2). The low oral bioavailability of amentoflavone highlights a potential challenge for the development of this compound as an oral agent, which may necessitate alternative formulation strategies or routes of administration.
Preclinical Toxicity and Safety Assessment
Cytotoxicity Evaluation in Non-Target Cells
The evaluation of a compound's toxicity against non-cancerous or non-target cells is a critical step in preclinical assessment to determine its potential for safe therapeutic use. Studies on Podocarpusflavone A (PFA) have indicated a favorable profile in this regard.
In a study evaluating the toxicity of biflavonoids isolated from Podocarpus henkelii, PFA, along with isoginkgetin (B1672240) and 7, 4',7'',4'''-tetramethoxy amentoflavone (B1664850), was assessed for its cytotoxic effects on various cell lines. researchgate.netnih.gov The results demonstrated that these compounds, including PFA, exhibited no cytotoxic activity at the highest concentration tested, which was 1000 μg/ml. researchgate.netnih.govnih.gov The non-target cell lines used in this assessment included Crandell-Rees Feline Kidney (CRFK) cells, Vero cells (from African green monkey kidney), and bovine dermis cells. nih.gov The lack of toxicity in these diverse cell lines suggests a degree of safety for this compound at the cellular level. nih.gov
Further research has shown that while this compound exhibits cytotoxic activity against various cancer cell lines, its effect on normal cells is minimal. For instance, one study reported the IC50 of this compound against hamster BHK-21 cells to be 0.75 μM. medchemexpress.com Another study focusing on its antimycobacterial potential also highlighted its safety, which is a crucial factor for developing new therapeutic agents. nih.govresearchgate.net
The data suggests that the structural features of biflavonoids, such as the presence and pattern of methoxy (B1213986) and hydroxyl groups, may play a significant role in their cytotoxic profile. nih.gov The observed low toxicity of this compound in non-target cells is a promising characteristic for its further development. researchgate.netnih.gov
Table 1: Cytotoxicity of this compound in Non-Target Cell Lines
Mutagenicity Studies (e.g., Ames Test)
Mutagenicity testing is essential to identify substances that can cause genetic mutations. The Ames test is a widely used method for this purpose, employing bacteria to screen for carcinogenic potential. wikipedia.org
This compound was subjected to the Ames test to evaluate its mutagenic activity. researchgate.netup.ac.za The study utilized Salmonella typhimurium strains TA98 and TA100, which are specifically designed to detect different types of mutations. researchgate.netnih.gov The results of the Ames test were conclusive: this compound did not induce mutations in either of the bacterial strains tested. researchgate.netnih.govnih.gov This indicates that the compound is not genotoxic under the experimental conditions used. researchgate.netnih.gov The lack of mutagenic activity is a significant finding, supporting the safety profile of this compound and suggesting a lower risk of it being a carcinogen. researchgate.netnih.govwikipedia.org
In Vivo Safety Observations in Animal Models (e.g., Zebrafish Larvae)
In vivo safety studies in whole organisms are crucial to understand the potential systemic toxicity of a compound. The zebrafish (Danio rerio) larva model is increasingly used for this purpose due to its genetic similarity to humans and the transparency of the larvae, which allows for easy observation of developmental effects. nih.govresearchgate.net
The safety of this compound has been evaluated using the zebrafish larval model. nih.govresearchgate.net In these studies, zebrafish larvae were exposed to this compound, and their viability and morphological development were monitored. The results showed that this compound was non-toxic to the zebrafish larvae. nih.govbvsalud.orgnih.gov No adverse effects on the development or survival of the larvae were observed, even at concentrations that demonstrated therapeutic efficacy in infection models. nih.govresearchgate.net This in vivo evidence further strengthens the safety profile of this compound, indicating its potential for safe use in a whole-organism context. nih.govbvsalud.org
Selectivity Indices in Antimicrobial and Anticancer Contexts
The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound against a target (e.g., a pathogen or a cancer cell) versus a non-target host cell. A higher SI value indicates a greater margin of safety, as it suggests the compound is more toxic to the target than to normal cells. mdpi.comacademicjournals.org An SI value greater than 2 is generally considered indicative of selective activity. academicjournals.org
In the context of its antimicrobial activity, this compound has demonstrated a favorable selectivity index. researchgate.netnih.gov Specifically, it exhibited a selectivity index of greater than 15 against the bacteria Enterococcus faecalis and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov This high SI value underscores its potential as a selective antimicrobial agent.
In the anticancer context, the selectivity index is calculated as the ratio of the IC50 (the concentration that inhibits 50% of cell growth) in a normal cell line to the IC50 in a cancer cell line. mdpi.comnih.gov While specific SI values for this compound in cancer studies are not always explicitly reported, they can be inferred from cytotoxicity data. As established in section 9.1, this compound showed no cytotoxicity in several non-target cell lines at concentrations up to 1000 μg/ml. researchgate.netnih.gov In contrast, it has shown significant cytotoxic activity against various cancer cell lines. nih.govmedkoo.com This large differential between its effect on normal versus cancer cells suggests a very high selectivity index, highlighting its potential as a selective anticancer agent. nih.govmdpi.com
Table 2: Selectivity Index of this compound
Future Research Directions and Therapeutic Implications
Potential as a Lead Compound for Drug Development
A lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as a starting point for the development of new drugs. libretexts.orgwikipedia.org Podocarpusflavone A's multifaceted bioactivities make it a promising candidate for a lead compound in several therapeutic areas. jetir.org
Oncology: this compound has shown potential as an anti-tumor agent. medchemexpress.com It inhibits the STAT3 signaling pathway, which is crucial for the growth of skin cutaneous melanoma cells. medkoo.com Research has demonstrated that this compound can decrease the viability of various melanoma cell lines and reduce tumor growth in animal models. medkoo.comcaymanchem.com Furthermore, it has been identified as a DNA topoisomerase I inhibitor and can induce apoptosis in breast cancer cells (MCF-7). medchemexpress.comtargetmol.commolnova.com Its activity against KB, DLD, and HEp-2 tumor cell lines further underscores its potential as a broad-spectrum anti-cancer agent. targetmol.com
Antiviral Applications: The compound has exhibited significant antiviral properties. It is a potent inhibitor of the dengue virus NS5 RNA-dependent RNA polymerase (DENV-NS5 RdRp), a crucial enzyme for viral replication. medkoo.comcaymanchem.comchemfaces.com This specific inhibitory activity against the dengue virus polymerase, without significant cytotoxicity, makes it a promising candidate for the development of new anti-dengue fever chemotherapies. chemfaces.com Additionally, some biflavonoids, including those structurally related to this compound, have shown activity against other viruses like the Coxsackie virus B3. nih.gov
Neurodegenerative Diseases: this compound has demonstrated neuroprotective potential by inhibiting the aggregation of amyloid-β (1-40) peptide (Aβ40), a key pathological event in Alzheimer's disease. medkoo.comcaymanchem.com Furthermore, it has shown inhibitory activity against BACE1, another important target in Alzheimer's disease research. mdpi.com
Anti-inflammatory and Antioxidant Effects: The compound has been shown to reduce the production of reactive oxygen species (ROS) and superoxide (B77818) anions in human neutrophils. medkoo.comcaymanchem.com It also inhibits inflammatory pathways, such as the production of nitric oxide (NO) in macrophages, and has been identified as an active anti-inflammatory component in traditional herbal remedies. mdpi.comnih.gov These properties suggest its potential use in treating chronic inflammatory conditions. biosynth.com
Other Therapeutic Areas: this compound has also shown inhibitory activity against cathepsin B, a protease involved in various pathological processes. medkoo.comcaymanchem.com Moreover, it has demonstrated in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. chemfaces.com
The diverse biological activities of this compound, summarized in the table below, highlight its potential as a versatile lead compound for drug discovery.
| Biological Activity | Target/Mechanism | Potential Therapeutic Application |
| Anti-cancer | STAT3 signaling inhibition, DNA topoisomerase I inhibition, Induction of apoptosis | Melanoma, Breast Cancer, Other Cancers |
| Antiviral | Dengue virus NS5 RNA-dependent RNA polymerase (DENV-NS5 RdRp) inhibition | Dengue Fever |
| Neuroprotective | Amyloid-β (Aβ40) aggregation inhibition, BACE1 inhibition | Alzheimer's Disease |
| Anti-inflammatory | Reduction of ROS and superoxide anions, Inhibition of NO production | Chronic Inflammatory Diseases |
| Antimalarial | Inhibition of Plasmodium falciparum growth | Malaria |
| Enzyme Inhibition | Cathepsin B inhibition | Various Pathological Processes |
Exploration of Combination Therapies
The potential of this compound can be further enhanced through its use in combination with existing drugs. This approach can lead to synergistic effects, reduced drug resistance, and lower required doses of individual agents.
Tuberculosis: Research has shown that this compound, when combined with the anti-tuberculosis drug isoniazid, demonstrates enhanced antimycobacterial activity within infected macrophages. nih.govx-mol.netnih.gov This suggests that this compound could be developed as a companion drug in novel therapeutic regimens for tuberculosis, potentially helping to prevent treatment failure and reduce the risk of relapse. nih.gov
Cancer: In the context of cancer treatment, combining this compound with other chemotherapeutic agents could be a promising strategy. For instance, its ability to inhibit DNA topoisomerase I could complement the mechanisms of other anti-cancer drugs that target different cellular pathways. medchemexpress.comtargetmol.commolnova.com
Leishmaniasis: Molecular docking studies have suggested that biflavonoids like this compound have significant interactions with the gp63 protein of Leishmania species, indicating their potential as antileishmanial agents. frontiersin.org Combining this compound with existing antileishmanial drugs could be a viable approach to combat this parasitic disease.
Investigation of Novel Biological Targets
While several biological targets of this compound have been identified, further research is needed to uncover novel mechanisms of action.
Mycobacterium tuberculosis: Chemogenomics studies have predicted that protein tyrosine phosphatase B (PtpB) in M. tuberculosis could be a potential target for this compound. mdpi.comnih.govx-mol.net PtpB is a virulence factor that helps the bacterium evade the host's immune response. nih.govx-mol.net The inhibition of PtpB could explain the observed intracellular antimycobacterial activity of this compound. nih.govnih.gov
Thrombolytic Activity: In silico molecular docking studies have suggested that this compound has a good docking score with tissue-type plasminogen activator, a protein involved in breaking down blood clots. amazonaws.com This indicates a potential for thrombolytic activity that warrants further in vitro and in vivo investigation. amazonaws.com
Other Potential Targets: Given its broad spectrum of activity, it is likely that this compound interacts with multiple cellular targets. Further studies employing techniques like proteomics and molecular modeling could help in identifying these novel targets, thereby expanding its therapeutic potential.
Advanced Preclinical and Translational Studies
To translate the promising in vitro findings into clinical applications, comprehensive preclinical and translational studies are essential.
In Vivo Efficacy and Safety: While some in vivo studies have shown the anti-tumor and antimycobacterial efficacy of this compound in animal models, more extensive research is required. medkoo.comcaymanchem.comnih.govx-mol.net These studies should focus on establishing optimal dosing regimens, evaluating long-term safety profiles, and understanding the pharmacokinetic and pharmacodynamic properties of the compound. The non-toxic nature of this compound observed in zebrafish larvae is an encouraging sign for its safety profile. nih.govx-mol.net
Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies on biflavonoids have indicated the importance of the biflavonoid skeleton and the position of methoxylations for their antiviral activity. chemfaces.com More detailed SAR studies on this compound are needed to optimize its structure for enhanced potency and selectivity against specific targets. This will involve synthesizing and testing various analogs of the compound.
Translational Research: Bridging the gap between preclinical findings and clinical trials is a critical step. This involves conducting studies that can predict the efficacy and safety of this compound in humans. The use of advanced models, such as patient-derived xenografts in cancer research, could provide valuable insights.
Q & A
Q. What are the primary mechanisms of action of Podocarpusflavone A (PCFA) in cancer cells?
PCFA exhibits dual inhibitory activity against DNA topoisomerase I and STAT3 signaling, disrupting DNA replication and oncogenic pathways. Methodologically, its effects can be validated via:
- Cell cycle profiling : Flow cytometry with propidium iodide staining reveals S-phase arrest in MCF-7 cells, a hallmark of PCFA-induced apoptosis .
Q. How does PCFA’s chemical structure influence its bioactivity?
PCFA’s biflavonoid structure (C31H20O10) enables intercalation into DNA and interaction with enzyme active sites. Key structural features include:
- Dihydroxyl groups : Critical for hydrogen bonding with topoisomerase I residues .
- Methoxy substitution : Enhances lipophilicity, improving membrane permeability in cell-based assays .
Experimental validation involves comparative studies with structural analogs (e.g., amentoflavone) to isolate functional groups responsible for activity .
Q. What in vitro models are most suitable for studying PCFA’s antileishmanial activity?
Use Leishmania promastigote cultures to assess PCFA’s IC50 via:
- Resazurin-based viability assays : Measure metabolic activity reduction after 72-hour exposure .
- Molecular docking : Validate PCFA’s binding to leishmanolysin (GP63) using AutoDock Vina or similar tools .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for PCFA across tumor cell lines?
Discrepancies (e.g., KB cells: ED50 4.56 μg/mL vs. SK-MEL-1: IC50 ~10 μM) may arise from:
- Data normalization : Include reference inhibitors (e.g., camptothecin for topoisomerase I) to calibrate results .
Q. What experimental designs optimize in vivo validation of PCFA’s antitumor efficacy?
Q. How can researchers address reproducibility challenges in PCFA’s pro-apoptotic effects?
- Standardize apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry, ensuring consistent gating strategies .
- Control for batch variability : Source PCFA from vendors with HPLC/NMR-certified purity (>98%) .
- Preclinical replication : Collaborate with independent labs to validate findings in blinded studies .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing PCFA’s dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 .
- Multiplicity adjustments : Apply Bonferroni correction when comparing multiple treatment groups .
- Power analysis : Determine sample sizes a priori using pilot data to ensure adequate statistical power .
Q. How should researchers design studies to explore PCFA’s synergistic effects with existing therapies?
- Mechanistic overlap : Prioritize drugs targeting complementary pathways (e.g., PARP inhibitors with topoisomerase I inhibitors) .
Data Presentation Guidelines
Q. Example Table: Comparative IC50 Values of PCFA in Tumor Cell Lines
| Cell Line | Assay Type | IC50/ED50 | Reference |
|---|---|---|---|
| MCF-7 (breast) | Resazurin | 16.24 μg/mL | |
| DLD (colon) | SRB | 4.56 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
